REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20])(=O)C.O.NN.CCOC(C)=O.[Na+].[Cl-]>CO>[OH:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([O:12][C:13]([CH3:16])([CH3:14])[CH3:15])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20] |f:1.2,4.5|
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Name
|
t-butyl 4-(acetoxymethyl)-3-nitrobenzoate
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred at 25° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
STIRRING
|
Details
|
after shaking
|
Type
|
WASH
|
Details
|
The organic layer was washed further with saturated aq. NaCl (2×85 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the product in 93% yield as yellow crystals
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |